(5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an octyloxybenzylidene moiety. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3,4-dichlorophenyl)-5-[4-(hexyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(3,4-dichlorophenyl)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkyl chains.
Properties
Molecular Formula |
C24H25Cl2NO2S2 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25Cl2NO2S2/c1-2-3-4-5-6-7-14-29-19-11-8-17(9-12-19)15-22-23(28)27(24(30)31-22)18-10-13-20(25)21(26)16-18/h8-13,15-16H,2-7,14H2,1H3/b22-15- |
InChI Key |
PKEHIVSAFAXSMI-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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